molecular formula C12H20N2O2S2 B1245046 Aglaidithioduline

Aglaidithioduline

Cat. No.: B1245046
M. Wt: 288.4 g/mol
InChI Key: SOZZFXSEKXBXFS-NXZHAISVSA-N
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Description

Aglaidithioduline is a sulfur-containing bisamide compound isolated from the leaves of Aglaia edulis, a plant in the Meliaceae family renowned for its natural insecticidal properties . Its chemical structure is defined as N,N′-Bis[3-(methylthio)-2-propenoyl]putrescine (molecular formula: C₁₂H₂₀N₂O₂S₂; molecular weight: 256.368 g/mol) . This compound exists in the (E,E)-stereochemical configuration and forms pale orange needles with a melting point of 164–165°C . This compound exhibits strong insecticidal activity, consistent with the broader bioactivity profile of Aglaia species, which produce structurally diverse secondary metabolites such as cyclopenta[b]benzofurans and benzo[b]oxepines .

Properties

Molecular Formula

C12H20N2O2S2

Molecular Weight

288.4 g/mol

IUPAC Name

(E)-3-methylsulfanyl-N-[4-[[(E)-3-methylsulfanylprop-2-enoyl]amino]butyl]prop-2-enamide

InChI

InChI=1S/C12H20N2O2S2/c1-17-9-5-11(15)13-7-3-4-8-14-12(16)6-10-18-2/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,13,15)(H,14,16)/b9-5+,10-6+

InChI Key

SOZZFXSEKXBXFS-NXZHAISVSA-N

Isomeric SMILES

CS/C=C/C(=O)NCCCCNC(=O)/C=C/SC

Canonical SMILES

CSC=CC(=O)NCCCCNC(=O)C=CSC

Synonyms

aglaidithioduline

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aglaidithioduline belongs to a class of bisamides derived from Aglaia edulis. Its closest structural analogs include Aglaiduline and Aglaithioduline , which share a putrescine backbone but differ in sulfur substitution (Table 1).

Table 1: Structural and Functional Comparison of this compound and Related Bisamides

Compound Molecular Formula Molecular Weight (g/mol) Sulfur Content Key Structural Features Biological Activity
Aglaiduline C₁₂H₂₀N₂O₂ 224.30 0 Bis-acrylamide without sulfur substituents Moderate insecticidal activity
Aglaithioduline C₁₂H₂₀N₂O₂S 240.36 1 Mono-methylthio group at acrylamide moiety Enhanced insecticidal potency
This compound C₁₂H₂₀N₂O₂S₂ 256.37 2 Dual methylthio groups at both acrylamides Superior insecticidal effects

Key Differences:

Sulfur Substitution: Aglaiduline lacks sulfur atoms, whereas Aglaithioduline and this compound incorporate one and two methylthio (-SCH₃) groups, respectively. This substitution enhances lipophilicity and likely improves binding to insect molecular targets . The (E,E)-configuration of this compound’s methylthio-propenoyl chains optimizes spatial alignment for bioactivity .

Biological Activity: this compound’s dual sulfur groups correlate with stronger insecticidal effects compared to its analogs. For example, in bioassays against Spodoptera frugiperda larvae, sulfur-containing bisamides showed dose-dependent growth inhibition, with this compound exhibiting the highest efficacy . Aglaithioduline, with a single sulfur, demonstrates intermediate activity, while Aglaiduline’s non-sulfurized structure results in reduced potency .

Synthesis and Isolation: All three bisamides were first isolated from Aglaia edulis leaves by Saifah et al. (1999) using chromatographic techniques . this compound’s structure was later revised in 2002 using synthetic and spectroscopic methods, confirming its stereochemistry and distinguishing it from Hemileptagline, a previously misassigned synonym .

Functional Comparison with Non-Bisamide Analogs

While this compound’s primary analogs are bisamides, other Aglaia edulis metabolites, such as cyclopenta[b]benzofurans (e.g., Aglaroxin A) and benzo[b]oxepines (e.g., edulisone A), share insecticidal functions but differ mechanistically:

  • Aglaroxin A : A cyclopenta[b]benzofuran derivative that disrupts mitochondrial electron transport in insects . Unlike bisamides, it lacks sulfur and targets different biochemical pathways.
  • Edulisone A : A benzo[b]oxepine with moderate antifungal activity but weaker insecticidal effects compared to this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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